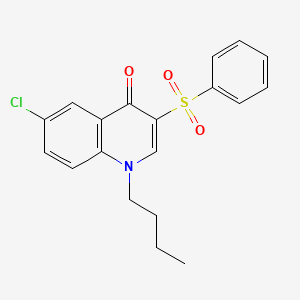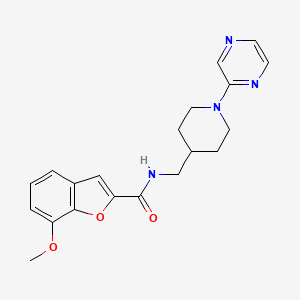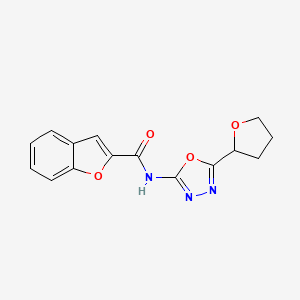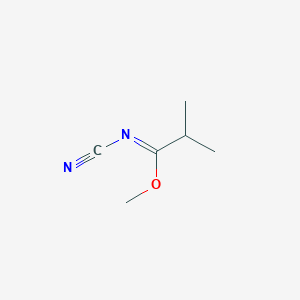
1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BCSQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BCSQ is a quinoline derivative that is synthesized through a specific method and has been found to exhibit significant biological activity. In
Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to efficient methods for producing quinolinone derivatives, including 1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one. These compounds are synthesized through various reactions, showcasing their versatility as building blocks for more complex molecules. For instance, Xia et al. (2016) developed an efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates, highlighting a green chemistry approach due to environmentally benign byproducts (Xia et al., 2016).
Pharmaceutical Applications
Quinolinone derivatives are extensively studied for their potential in pharmaceutical applications. Their structural adaptability allows for the creation of compounds with significant biological activity. Research has shown these derivatives to possess antimicrobial and antimalarial properties, underscoring their potential in drug development. Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles, demonstrating their efficacy as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
Materials Science Applications
In the realm of materials science, quinolinone derivatives are explored for their antioxidative properties, particularly in lubricating greases. Hussein et al. (2016) synthesized derivatives of 4-hydroxy quinolinone, evaluating their effectiveness as antioxidants in lubricating greases. Their study illustrates the role these compounds can play in enhancing the durability and performance of industrial materials (Hussein et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-chloroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-2-3-11-21-13-18(25(23,24)15-7-5-4-6-8-15)19(22)16-12-14(20)9-10-17(16)21/h4-10,12-13H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWRCWBIOWJFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-chloro-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B2593416.png)
![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2593424.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2593432.png)